molecular formula C21H15N3O3S2 B278109 N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide

N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide

Numéro de catalogue B278109
Poids moléculaire: 421.5 g/mol
Clé InChI: GQVSFPNOFQHOJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of the protein kinase BTK, which is involved in the signaling pathway of B cells. BTK has been identified as a promising target for cancer treatment, particularly in the case of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Mécanisme D'action

N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide binds to the ATP-binding site of BTK, thereby preventing its activation and downstream signaling. This leads to decreased proliferation and survival of B cells, as well as inhibition of cytokine production and chemotaxis. The inhibition of BTK also leads to decreased activation of the NF-κB and AKT pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has not shown any significant toxicity. However, further studies are needed to determine the safety and efficacy of this compound in humans.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide is a potent and selective inhibitor of BTK, which makes it an attractive candidate for cancer treatment. However, the use of this compound in lab experiments may be limited by its cost and availability. Furthermore, the specificity of this compound for BTK may limit its use in studies that involve other signaling pathways.

Orientations Futures

There are several potential future directions for the research and development of N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide. One area of interest is the combination of this compound with other anti-cancer agents, such as venetoclax and rituximab. Another area of interest is the use of this compound in the treatment of other B cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Additionally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with B cell malignancies.

Méthodes De Synthèse

The synthesis of N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide involves several steps, including the reaction of 4-aminophenyl-1-benzofuran-2-carboxamide with thiophene-2-carbonyl isothiocyanate, followed by reaction with ammonium hydroxide. The final product is obtained by recrystallization from a suitable solvent. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of B cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in mouse models of CLL and NHL. Furthermore, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

Propriétés

Formule moléculaire

C21H15N3O3S2

Poids moléculaire

421.5 g/mol

Nom IUPAC

N-[4-(thiophene-2-carbonylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H15N3O3S2/c25-19(17-12-13-4-1-2-5-16(13)27-17)22-14-7-9-15(10-8-14)23-21(28)24-20(26)18-6-3-11-29-18/h1-12H,(H,22,25)(H2,23,24,26,28)

Clé InChI

GQVSFPNOFQHOJH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4

SMILES canonique

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.